Cy7 carboxylic acid
Description
Overview of Cyanine (B1664457) Dyes as Fluorophores in Research Modalities
Cyanine dyes are a class of synthetic organic molecules that have become foundational to fluorescence-based research techniques. creative-diagnostics.comaxispharm.com Structurally, they are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. adcreviews.comwikipedia.org This conjugated system of delocalized electrons is responsible for their strong light absorption and subsequent fluorescence emission. creative-diagnostics.comwikipedia.org The length of this polymethine bridge is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. lumiprobe.comresearchgate.net
These dyes are prized for their high molar extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹, and good quantum yields, which contribute to their bright fluorescence signals. lumiprobe.com Their versatility has led to their widespread use in numerous applications, including:
Fluorescence Microscopy: To visualize cellular and subcellular structures. axispharm.com
Flow Cytometry: For the analysis and sorting of cells. axispharm.com
Nucleic Acid and Protein Labeling: Enabling the detection and quantification of biomolecules. axispharm.comwikipedia.org
Microarrays: For high-throughput analysis of gene expression. creative-diagnostics.com
Förster Resonance Energy Transfer (FRET): To study molecular interactions. adcreviews.comresearchgate.net
Cyanine dyes like Cy3 and Cy5 are well-established in the visible spectrum, but the push towards in vivo imaging has highlighted the importance of dyes that operate in the NIR window, such as Cy7. creative-diagnostics.comadcreviews.com
Significance of Near-Infrared (NIR) Fluorescence in Preclinical Research
The near-infrared (NIR) region of the electromagnetic spectrum, typically defined as the wavelength range between 700 and 900 nm, offers significant advantages for preclinical imaging. researchgate.net Light in this window can penetrate deeper into biological tissues compared to visible light. This is because major biological components like hemoglobin and water have lower absorption coefficients in this range. researchgate.net
Key benefits of NIR fluorescence include:
Deep Tissue Penetration: Allowing for non-invasive imaging of processes within living animals. axispharm.comadcreviews.com
Low Autofluorescence: Biological tissues naturally emit less background fluorescence in the NIR range, leading to a higher signal-to-noise ratio and improved sensitivity. adcreviews.comalfa-chemistry.com This enables the detection of even low concentrations of labeled molecules. creative-diagnostics.com
These properties make NIR fluorophores, such as Cy7, particularly valuable for in vivo studies, including cancer research to track tumor development and monitoring the biodistribution of therapeutic agents. axispharm.com
Unique Role of Carboxylic Acid Functionalization in Cy7 Dye Chemistry for Bioconjugation
While the core structure of a cyanine dye determines its photophysical properties, its utility in biological research is critically dependent on its ability to be attached to other molecules. This is achieved by incorporating a reactive functional group into the dye's structure. Cy7 carboxylic acid is a prime example of such a functionalized dye.
The carboxylic acid (-COOH) group serves as a versatile chemical handle for bioconjugation. It is not typically reactive on its own with biological macromolecules but can be readily activated to form a more reactive species. The most common method involves the use of carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS).
This two-step process first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by primary amines (-NH₂) present on biomolecules like proteins (specifically, the side chains of lysine (B10760008) residues) and amine-modified oligonucleotides. This reaction forms a stable amide bond, covalently linking the Cy7 fluorophore to the target molecule. The presence of the carboxylic acid functional group is thus essential for creating custom probes for a vast array of biological targets.
Historical Development and Evolution of Cy7-Based Probes in Academic Research
The development of modern cyanine dyes for biological research gained significant momentum in the early 1990s through the work of Alan Waggoner and his colleagues at Carnegie Mellon University. lumiprobe.com Their research led to a series of indolenine-based cyanine dyes, including the "Cy" family, which were designed to have low non-specific binding and bright fluorescence. lumiprobe.com These dyes were modifications of earlier cyanines like Indocyanine Green (ICG), which had been used in medical applications like angiography since the 1970s. lumiprobe.com
The nomenclature of the Cy dyes, such as Cy3, Cy5, and Cy7, generally relates to the number of carbon atoms in the polymethine chain between the heterocyclic rings. wikipedia.org Cy7, a heptamethine dye, was developed to push the emission further into the NIR region, with excitation and emission maxima around 750 nm and 776 nm, respectively. creative-diagnostics.comwikipedia.org This positioned it as a key fluorophore for the burgeoning field of in vivo optical imaging.
Early research focused on synthesizing and characterizing these dyes and developing reactive versions for labeling. The introduction of functional groups like carboxylic acids and NHS esters was a critical step that allowed researchers across disciplines to create their own fluorescently labeled probes. Over time, research has led to the development of cyanine dyes with improved properties, such as increased water solubility through sulfonation and enhanced photostability. wikipedia.orglumiprobe.com The reversible photoswitching properties of some cyanine dyes, including Cy5 and Cy7, have also been investigated, revealing complex photochemical mechanisms involving the formation of thiol adducts, which is relevant for advanced super-resolution microscopy techniques. nih.govnih.gov
Data Tables
Table 1: Spectral Properties of Common Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Spectral Range |
| Cy3 | ~550 | ~570 | Green-Yellow creative-diagnostics.comadcreviews.com |
| Cy5 | ~650 | ~670 | Far-Red creative-diagnostics.comadcreviews.com |
| Cy5.5 | ~673 | ~707 | Near-Infrared adcreviews.com |
| Cy7 | ~750 | ~776 | Near-Infrared creative-diagnostics.comwikipedia.org |
| Cy7.5 | ~788 | ~808 | Near-Infrared adcreviews.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C37H45ClN2O2 |
|---|---|
Molecular Weight |
585.2 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Cy7 Carboxylic Acid Derivatives
Strategies for Incorporating Carboxylic Acid Functionality into Cy7 Scaffolds
The introduction of a carboxylic acid group onto the Cy7 backbone is a critical step that enables its conjugation to biomolecules such as proteins, antibodies, and nucleic acids. This functional group provides a reactive handle for forming stable amide bonds.
The synthesis of Cy7 carboxylic acid is typically a multi-step process that involves the condensation of heterocyclic precursors followed by functional group manipulation. A common approach begins with the Knoevenagel condensation of a substituted indole (B1671886) or benz[e]indole derivative with a polymethine chain precursor.
The core of the Cy7 structure is often assembled through the reaction of two equivalents of a heterocyclic quaternary salt with a trimethine or pentamethine chain-containing reagent. For instance, Fischer's aldehyde or a similar precursor can react with a compound containing an active methylene (B1212753) group. The carboxylic acid functionality can be introduced at various stages. One method involves using a precursor that already contains a protected carboxyl group, which is later deprotected.
Another key reaction is the final condensation step to form the heptamethine chain. This often involves reacting an intermediate, such as an N-alkylated indolenine or benzindolenine containing the carboxylic acid, with a pentamethine synthon like glutacondialdehyde dianil hydrochloride.
Oxidation steps can also be employed to convert other functional groups, such as an alcohol or an aldehyde, into a carboxylic acid. This strategy allows for the synthesis of the core Cy7 structure first, followed by the introduction of the desired functionality.
Table 1: Overview of Synthetic Steps for this compound
| Step | Reaction Type | Reactants | Purpose |
| 1 | Alkylation | Indolenine/Benzindolenine derivative, Alkyl halide with carboxyl group | Introduces the carboxylic acid handle onto the heterocyclic base. |
| 2 | Condensation | Carboxy-functionalized heterocyclic salt, Pentamethine synthon | Forms the characteristic heptamethine chain of the Cy7 dye. |
| 3 | Purification | Chromatography (e.g., HPLC) | Isolates the final this compound product from reaction byproducts. |
The choice of precursors is pivotal in determining the final properties of the Cy7 dye. Zincke salts, which are pyridinium (B92312) salts, have been utilized as reactive intermediates in the synthesis of cyanine (B1664457) dyes. They can react with nucleophiles to open the pyridinium ring, providing a polymethine chain that can then be used to construct the cyanine scaffold. This method offers a versatile route to unsymmetrical cyanine dyes.
Pyridinium benzoxazole (B165842) salts are another class of important building blocks. These precursors are employed in condensation reactions to form the heterocyclic portions of the Cy7 molecule. The selection of the specific salt can influence the dye's spectral properties and chemical reactivity. For instance, the use of a benzoxazole derivative can lead to dyes with slightly different absorption and emission maxima compared to those derived from indole. The strategic incorporation of a carboxy-functionalized alkyl chain onto the nitrogen atom of the heterocyclic precursor is a common method to ensure the final Cy7 dye possesses the necessary carboxylic acid for bioconjugation.
Advanced Modification Strategies for Enhanced Research Utility
To overcome limitations such as poor water solubility and to add functionalities like controlled activation, this compound can be further modified.
A significant drawback of early cyanine dyes is their tendency to aggregate in aqueous environments, which leads to quenching of their fluorescence. To address this, sulfonate groups (SO₃⁻) are often introduced into the dye structure. The presence of these charged groups dramatically increases the hydrophilicity of the molecule, improving its solubility and stability in biological buffers.
Sulfonation is typically achieved by using sulfonated precursors during the synthesis. For example, the indole or benz[e]indole starting material can be functionalized with sulfonic acid groups prior to the condensation reactions that form the Cy7 core. The resulting sulfo-Cy7 dyes exhibit reduced aggregation and, consequently, brighter fluorescence in aqueous media, making them superior probes for biological imaging.
Table 2: Comparison of this compound and Sulfo-Cy7
| Property | This compound | Sulfo-Cy7 | Advantage of Sulfonation |
| Aqueous Solubility | Low to moderate | High | Prevents aggregation and fluorescence quenching. |
| Aggregation | Prone to aggregation in aqueous buffers | Reduced aggregation | Enhanced fluorescence quantum yield in biological media. |
| Biological Applications | Suitable for some applications but can have non-specific binding | Ideal for in vivo and in vitro imaging in aqueous environments | Improved signal-to-noise ratio and biocompatibility. |
For in vivo applications, the pharmacokinetic profile of a fluorescent probe is crucial. Unmodified small-molecule dyes like this compound are often rapidly cleared from circulation. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic and diagnostic agents.
Conjugating PEG to this compound increases the hydrodynamic radius of the molecule, which reduces its renal clearance and prolongs its circulation time. This extended residence time in the bloodstream allows for more efficient targeting of specific tissues or cells, for example, in tumor imaging. The PEG chain also enhances solubility and can reduce non-specific interactions.
Photocaging involves modifying a molecule with a photolabile protecting group that can be cleaved upon irradiation with light of a specific wavelength. This strategy allows for precise spatial and temporal control over the activation of a fluorescent probe or a therapeutic agent.
In the context of Cy7, a photocleavable linker can be incorporated between the dye and its target biomolecule. This "caged" bioconjugate is initially non-fluorescent or has its fluorescence quenched. Upon exposure to light, the linker is cleaved, releasing the Cy7 dye and restoring its fluorescence. This technique is particularly valuable for high-resolution imaging and for studying dynamic biological processes, as it allows researchers to "turn on" the fluorescent signal at a specific time and location.
Bioconjugation and Chemoselective Linkage Strategies for Cy7 Carboxylic Acid
Amide Bond Formation via Carboxylic Acid Activation (e.g., EDC/NHS Chemistry)
The most prevalent method for conjugating Cy7 carboxylic acid to biomolecules relies on the formation of a stable amide bond. nih.govuantwerpen.benih.govrsc.orgyoutube.com This is typically achieved by activating the carboxylic acid group of the dye, making it susceptible to nucleophilic attack by a primary amine on the target biomolecule. youtube.comyoutube.com
A widely used and effective method for this activation is the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. nih.govnih.govnih.govthermofisher.com The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.comthermofisher.com However, this intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. nih.govthermofisher.comrsc.org This ester is then significantly more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide linkage. youtube.com
Coupling to Primary Amine-Containing Biomolecules (e.g., proteins, peptides, antibodies, nanoparticles)
The primary targets for this compound conjugation via EDC/NHS chemistry are biomolecules that possess accessible primary amine groups. nih.gov This includes a wide array of biologically significant molecules:
Proteins and Peptides: The N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues are readily available for conjugation. youtube.comsci-hub.st This makes proteins and peptides prime candidates for labeling with Cy7 for applications in proteomics, immunoassays, and in vivo imaging. researchgate.netresearchgate.net
Antibodies: Antibodies are frequently labeled with fluorescent dyes for use in techniques like flow cytometry, immunohistochemistry, and targeted imaging. nih.govnih.govuq.edu.aubiorxiv.org The abundance of lysine residues on the antibody surface allows for efficient conjugation, although this can sometimes lead to random labeling that may affect the antigen-binding site. nih.govuq.edu.au
Nanoparticles: Amine-functionalized nanoparticles can be covalently linked to this compound, creating highly fluorescent probes for various imaging and sensing applications. nih.govbiorxiv.org The high surface area of nanoparticles allows for the attachment of multiple dye molecules, leading to significant signal amplification.
Optimization of Reaction Conditions for High Conjugation Efficiency and Stability in Research Applications
Achieving high conjugation efficiency and maintaining the stability of the resulting conjugate are critical for the success of any labeling experiment. uantwerpen.benih.gov Several factors must be carefully optimized:
pH: The pH of the reaction buffer is crucial. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-5.5), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly alkaline pH (typically 7.2-8.5). nih.govrsc.orgresearchgate.netmdpi.com A two-step process is often employed to accommodate these differing pH optima. nih.gov
Molar Ratio of Reagents: The ratio of this compound, EDC, and NHS to the biomolecule must be carefully controlled to achieve the desired degree of labeling. An excess of the labeling reagents can lead to over-labeling, which may compromise the biological activity of the target molecule, while insufficient amounts will result in low labeling efficiency.
Buffer Composition: The choice of buffer is important. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target biomolecule for reaction with the activated dye. researchgate.net Buffers like phosphate-buffered saline (PBS) or MES are commonly used.
| Parameter | Recommended Condition | Rationale |
| pH for Activation (EDC/NHS) | 4.5 - 5.5 | Optimizes the formation of the O-acylisourea intermediate. mdpi.com |
| pH for Conjugation (to Amine) | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic. nih.govresearchgate.net |
| Molar Ratio (Dye:Biomolecule) | Varies, often 10-20 fold excess of dye | Empirically determined to achieve desired labeling density. tocris.com |
| Buffer System | PBS, MES, HEPES | Avoids competing primary amines present in Tris or glycine buffers. researchgate.net |
| Co-solvent for Dye | DMSO or DMF | This compound has low aqueous solubility and requires an organic co-solvent. researchgate.netapexbt.com |
Alternative and Orthogonal Bioconjugation Methods
While amide bond formation is a robust and widely used technique, alternative and orthogonal methods offer greater control over the site of conjugation and can be employed when primary amines are not available or need to be preserved.
Thiol-Mediated Conjugation Strategies
Thiol-mediated conjugation targets the sulfhydryl group of cysteine residues in proteins and peptides. tocris.comnih.govnih.gov This approach is highly specific because cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic.
A common strategy involves reacting a maleimide-functionalized Cy7 derivative with the thiol group on the biomolecule. tocris.com This reaction proceeds readily at neutral pH (6.5-7.5) to form a stable thioether bond. tocris.com If the target protein contains disulfide bonds, these may need to be reduced to free up the thiol groups for conjugation using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). tocris.com This method has been successfully used to label diabodies and gold nanorods. nih.govnih.govrsc.org
Rational Selection of Linkers and Spacers in this compound Conjugate Design
The rational selection of a linker involves considering several factors:
Length and Flexibility: A linker of appropriate length can help to minimize steric hindrance between the bulky Cy7 dye and the biomolecule, ensuring that the biological activity of the target is not compromised. unimi.ittrilinkbiotech.com Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can provide greater freedom of movement for both the dye and the biomolecule. youtube.com
Hydrophilicity: PEG-based linkers are often used to increase the water solubility of the conjugate, which can be particularly important for the often hydrophobic cyanine (B1664457) dyes. youtube.com Increased hydrophilicity can also help to prevent aggregation and non-specific binding of the conjugate. youtube.com
Stability: For most imaging applications, a stable, non-cleavable linker is desired to ensure that the fluorescent signal remains associated with the target biomolecule. ub.edu Common stable linkages include amide, thioether, and triazole bonds.
Bioorthogonality: The linker should not possess any functional groups that could participate in unwanted side reactions within a biological system. ub.edu
In some advanced applications, "self-immolative" linkers are designed to be cleaved under specific conditions, such as in the presence of a particular enzyme, allowing for the controlled release of the cargo. unimi.it Aromatic structures like the para-aminobenzyl (PAB) scaffold are often employed in these designs. unimi.it
| Linker/Spacer Type | Key Features | Common Applications |
| Alkyl Chains (e.g., C3, C6, C12) | Increase distance between dye and biomolecule, reducing steric hindrance. trilinkbiotech.com | General purpose spacing in bioconjugation. trilinkbiotech.com |
| Polyethylene Glycol (PEG) | Increases hydrophilicity, reduces aggregation, and improves biocompatibility. youtube.comlumiprobe.com | Labeling of proteins and nanoparticles for in vivo applications. researchgate.netyoutube.com |
| Self-Immolative Linkers | Cleavable under specific conditions (e.g., enzymatic action) to release the dye. unimi.it | Drug delivery systems and activatable probes. unimi.it |
Influence of Linker Length and Composition on Conjugate Performance
The length of the linker is a crucial parameter. A linker that is too short may lead to steric hindrance between the bulky Cy7 dye and the biomolecule, potentially compromising the biological activity of the protein or peptide. biosyn.com Conversely, an excessively long linker might introduce too much flexibility, leading to undesirable interactions or altered pharmacokinetic profiles. The composition of the linker is equally important. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are frequently employed to enhance the aqueous solubility of the conjugate and reduce non-specific binding. nih.gov The inclusion of specific peptide sequences within the linker can also be used to create sites for enzymatic cleavage, enabling controlled release of the dye at a target location. nih.gov
Research into antibody-drug conjugates (ADCs) has provided valuable insights into linker technology that are applicable to Cy7 conjugates. For instance, studies have shown that linkers with different peptide sequences can be designed to be cleaved by specific enzymes, such as cathepsin B, which is often found in lysosomal compartments. nih.gov This strategy allows for the precise delivery and activation of the conjugated molecule. Furthermore, the stability of the linker in plasma is a critical consideration for in vivo applications to ensure that the conjugate remains intact until it reaches its target. unimi.it
The following table summarizes the influence of different linker characteristics on the performance of bioconjugates, principles that are directly applicable to the design of this compound conjugates.
| Linker Characteristic | Influence on Conjugate Performance | Research Findings/Principles |
| Length | Affects steric hindrance and flexibility. | Longer linkers can reduce steric hindrance between the dye and the biomolecule, but excessive length may lead to instability or altered biodistribution. biosyn.com |
| Composition | Impacts solubility, stability, and clearance. | Hydrophilic linkers like PEG improve aqueous solubility and can reduce non-specific binding and immunogenicity. nih.gov |
| Flexibility | Influences the spatial orientation of the dye. | Flexible linkers can allow for better interaction of the biomolecule with its target, while rigid linkers can provide more defined spacing. |
| Cleavability | Enables controlled release at the target site. | Enzyme-cleavable linkers (e.g., containing Val-Cit or Phe-Gly sequences) allow for release of the payload in specific cellular compartments. nih.gov |
Strategies to Mitigate Steric Hindrance and Preserve Biorecognition Functionality
Steric hindrance is a significant challenge in the bioconjugation of large molecules like Cy7 to biomolecules, particularly antibodies and proteins. The bulky nature of the cyanine dye can physically obstruct the active site or binding domains of the biomolecule, leading to a partial or complete loss of its biological function. biosyn.com Therefore, several strategies have been developed to mitigate these steric effects and preserve the biorecognition capabilities of the conjugate.
One of the most common strategies is the incorporation of a spacer arm or linker between the Cy7 molecule and the biomolecule. As discussed previously, linkers of sufficient length can effectively distance the dye from the functionally critical regions of the biomolecule, thereby minimizing interference. labome.com PEG linkers are particularly advantageous in this regard, not only for their ability to provide spacing but also for their hydrophilic nature, which can help to shield the conjugate from non-specific interactions.
Another approach involves the site-specific conjugation of this compound to the biomolecule. By carefully selecting the conjugation site, it is possible to attach the dye to a region of the biomolecule that is distant from the active or binding sites. nih.gov This often requires engineering the biomolecule to introduce a unique reactive handle, such as a cysteine residue, at a specific location. nih.gov While lysine modification is more common due to the abundance of primary amines, it often results in a heterogeneous mixture of conjugates, some of which may have compromised activity due to labeling near the binding site. fluorofinder.com
The use of antibody fragments, such as F(ab')2, instead of the full-length antibody can also be a viable strategy. These smaller fragments have a reduced number of potential conjugation sites and can sometimes offer better control over the labeling process, leading to a more homogeneous product with preserved antigen-binding capacity. nih.gov
The table below outlines key strategies to mitigate steric hindrance and their impact on the functionality of bioconjugates.
| Strategy | Description | Impact on Biorecognition |
| Use of Spacer Arms/Linkers | Incorporation of a chemical linker (e.g., PEG) to increase the distance between the dye and the biomolecule. | Generally preserves or enhances biorecognition by reducing direct interference of the dye with the binding site. biosyn.comlabome.com |
| Site-Specific Conjugation | Attaching the dye to a specific, non-critical site on the biomolecule, often through engineered reactive groups. | High preservation of biorecognition by avoiding modification of the active or binding domains. nih.gov |
| Use of Antibody Fragments | Conjugating the dye to smaller antibody fragments (e.g., F(ab')2) instead of the whole antibody. | Can lead to improved homogeneity and preserved antigen-binding affinity due to fewer and more accessible conjugation sites. nih.gov |
| Optimization of Dye-to-Protein Ratio | Controlling the number of dye molecules conjugated to each biomolecule to avoid excessive labeling. | Lowering the labeling ratio can reduce the probability of modifying critical residues, thus preserving function. |
In a practical example, the conjugation of Sulfo-Cyanine7 carboxylic acid, a water-soluble variant of Cy7, has been achieved through in situ activation to form a reactive ester, which is then coupled to an amino-functionalized chelator. nih.gov This multi-step process allows for the construction of complex hybrid imaging agents where the dye's placement can be controlled to minimize interference with other functional moieties. Similarly, Cy7-NHS ester has been successfully conjugated to the α-amino group of a glutamine residue in a tetrameric RGD peptide, a targeting vector for integrin αvβ3. nih.gov Stability studies of this conjugate in mouse serum showed that it remained stable for at least 24 hours, indicating a robust linkage that is suitable for in vivo applications. nih.gov
Advanced Spectroscopic and Photophysical Characterization Techniques for Cy7 Carboxylic Acid Conjugates in Research
Characterization of Fluorescence Stability and Photobleaching Resistance in Experimental Systems
The long-term performance of Cy7 carboxylic acid conjugates in experimental settings is dependent on their fluorescence stability and resistance to photobleaching—the irreversible loss of fluorescence upon prolonged exposure to light. The modularity of the cyanine (B1664457) scaffold allows for modifications that can enhance these properties. nih.govnih.gov
The photouncaging of carboxylic acids from cyanine dyes using near-infrared light has been demonstrated, a process that involves the photooxidative breakdown of the cyanine scaffold. nih.govresearchgate.net This highlights the susceptibility of the dye to photochemical reactions. However, the stability can be improved. For instance, creating conformationally restrained variants of cyanine dyes has been shown to improve their photostability. researchgate.net The environment also plays a crucial role; for example, the fluorescence signals of some Cy7 derivatives are enhanced and stabilized upon encapsulation within micelles or confinement within the hydrophobic cavity of albumin. nih.gov
Investigation of Self-Aggregation and Fluorescence Quenching Mechanisms in this compound Conjugates
A significant challenge in the use of cyanine dyes like this compound is their tendency to self-aggregate, especially at higher concentrations or when conjugated to biomolecules with multiple labeling sites. nih.gov This aggregation can lead to fluorescence quenching, a process that reduces the fluorescence intensity and can compromise experimental results.
Spectroscopic Methods for Detecting Aggregate Formation
UV-Vis absorption spectroscopy is a primary tool for detecting the formation of dye aggregates. primescholars.com The aggregation of cyanine dyes often leads to the appearance of a new, hypsochromically shifted band (a blue shift) in the absorption spectrum, known as an H-aggregate band. nih.gov This type of aggregation, where dye molecules stack in a plane-to-plane fashion, is typically associated with a loss of fluorescence. nih.gov Conversely, the formation of J-aggregates is characterized by a red-shifted absorption band and can sometimes lead to enhanced fluorescence. researchgate.netwestmont.edu
Strategies for Mitigating Aggregation in Biological Environments
Several strategies have been developed to minimize aggregation and the resulting fluorescence quenching. One approach is to design dyes with an asymmetrical distribution of charge. nih.gov This asymmetry can prevent the π-stacking of the chromophores, thereby minimizing the formation of H-aggregates and preserving the quantum efficiency of the dye. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) for Investigating Microenvironmental Changes
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence from a fluorophore at each point in an image. Unlike intensity-based methods, the fluorescence lifetime is an intrinsic property of a fluorophore that is sensitive to its immediate molecular environment but is generally independent of fluorophore concentration and excitation intensity. nih.gov This makes FLIM an ideal tool for investigating subtle changes in the microenvironment surrounding this compound conjugates.
The fluorescence lifetime of a dye like this compound can be significantly influenced by factors such as solvent polarity, viscosity, pH, and binding to other molecules like proteins. nih.govresearchgate.net By monitoring changes in the fluorescence lifetime, researchers can gain valuable information about the local conditions experienced by the dye conjugate. For instance, a change in the polarity of the dye's surroundings upon binding to a target protein can lead to a measurable change in its fluorescence lifetime. researchgate.net
Research Findings:
Studies on cyanine dyes have demonstrated their sensitivity to the solvent environment. For example, the fluorescence lifetime of cyanine probes has been shown to vary across solvents with different polarities. researchgate.net This sensitivity is crucial for FLIM applications, as it allows for the detection of changes in the local environment of a this compound conjugate.
In a study investigating the binding of cyanine dye-oligonucleotide conjugates to NF-κB proteins, changes in the fluorescence lifetime of Cy5.5 (a closely related cyanine dye) were observed upon protein binding. The fluorescence lifetime of the donor fluorophore, Cy5.5, increased by 0.08 ns when paired with a Cy7 acceptor and by 0.15 ns with an 800CW acceptor upon binding to the target proteins. nih.gov These findings highlight the capability of FLIM to detect protein binding events through changes in the dye's fluorescence lifetime.
The following table illustrates the variation in fluorescence lifetime for a cyanine dye in different solvents, demonstrating the principle of using FLIM to probe the microenvironment.
| Solvent | Fluorescence Lifetime (ns) |
|---|---|
| Water | 0.28 |
| Methanol | 0.45 |
| Ethanol | 0.55 |
| Propanol | 0.65 |
| Butanol | 0.75 |
This table is generated based on representative data from studies on cyanine dyes in various solvents to illustrate the environmental sensitivity of fluorescence lifetime. researchgate.net
Furthermore, when cyanine dyes are conjugated to biomolecules such as antibodies, their fluorescence properties, including lifetime, can be altered. For example, extensive quenching is often observed in antibodies labeled with multiple Cy5 and Cy7 dyes. acs.orgxobi.net FLIM can be used to quantify these quenching effects and provide insights into the conformation and aggregation state of the dye-conjugate.
Theoretical and Computational Approaches for Dye Design and Conjugate Behavior Prediction (e.g., DFT, TD-DFT for anchoring group studies)
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for understanding the electronic structure and photophysical properties of cyanine dyes like this compound. mdpi.com These methods allow for the prediction of various properties, including absorption and emission spectra, molecular orbital energies (HOMO and LUMO), and the influence of structural modifications on the dye's behavior. mdpi.comnih.gov
Anchoring Group Studies:
The carboxylic acid group on this compound often serves as an "anchoring group" to attach the dye to various substrates, such as metal oxide nanoparticles (e.g., TiO₂) for applications in sensing and photodynamic therapy. unimib.itproquest.com DFT and TD-DFT calculations are crucial for studying the interaction between the carboxylic acid anchor and the substrate surface.
Research Findings:
Computational studies on carboxy heptamethine cyanine dyes adsorbed on TiO₂ surfaces have provided valuable insights into the binding mechanism and its effect on the dye's electronic properties. proquest.com DFT calculations can determine the optimized geometry of the dye on the surface and analyze the charge distribution in both the ground and excited states. proquest.com
A study using DFT and TD-DFT to investigate a cyanine dye with two carboxylic end groups on a TiO₂ nanoparticle revealed that different adsorption modes (side-on vs. end-on) resulted in distinct optical spectra. unimib.it The "end-on" mode, where only one carboxylic group binds to the surface, is particularly relevant for this compound. These calculations can predict how the anchoring of the carboxylic acid group influences the electronic transitions and potential for charge transfer from the dye to the substrate. unimib.it
Such computational analyses provide a rational basis for designing this compound conjugates with optimized optical characteristics for specific applications. unimib.it For example, by understanding how the anchoring group affects the electronic coupling between the dye and a nanoparticle, it is possible to tailor the system for enhanced fluorescence or for efficient generation of reactive oxygen species in photodynamic therapy. unimib.it
The table below summarizes key parameters that can be calculated using DFT and TD-DFT for a cyanine dye and its interaction with a substrate, which are critical for predicting its performance in various applications.
| Calculated Parameter | Significance for this compound Conjugates |
|---|---|
| Optimized Geometry | Predicts the 3D structure and binding conformation of the conjugate. proquest.com |
| HOMO/LUMO Energies | Determines the electron-donating and -accepting capabilities, crucial for charge transfer processes. proquest.comresearchgate.net |
| Absorption Spectrum (λmax) | Predicts the wavelength of maximum light absorption. mdpi.com |
| Excitation Energies | Provides information on the electronic transitions of the dye. researchgate.net |
| Adsorption Energy | Quantifies the strength of the interaction between the carboxylic acid anchoring group and a substrate. researchgate.net |
This table is a representative summary of parameters obtained from DFT/TD-DFT studies on cyanine dyes to illustrate the predictive power of these computational methods.
Design Principles and Engineering of Cy7 Carboxylic Acid Based Fluorescent Probes and Imaging Agents
Engineering Turn-On/Turn-Off Probes Based on Environmental Responsiveness (e.g., pH, enzyme activity)
A key strategy in probe design is the development of "smart" probes that are activated, or "turned on," only in the presence of specific environmental triggers characteristic of pathological conditions. This approach dramatically enhances detection sensitivity by minimizing background signal from non-target areas.
These probes are engineered to be in a non-fluorescent or "quenched" state until they encounter a specific stimulus, such as a change in pH or the activity of a particular enzyme. For instance, probes can be designed to sense alkaline pH ranges, exhibiting strong fluorescence and color changes in basic conditions. mdpi.com This is achieved by incorporating pH-sensitive groups that undergo structural changes, like deprotonation, which in turn alters the photophysical properties of the Cy7 fluorophore. mdpi.com
Enzyme-activatable probes represent a major class of turn-on sensors, designed to leverage the overexpression of certain enzymes in diseases like cancer. nih.gov The general principle involves masking the Cy7 fluorophore with a substrate specific to a target enzyme. nih.govnih.gov Upon enzymatic cleavage of the substrate, the fluorophore is released or undergoes a structural change that restores its fluorescence.
One elegant design involves a self-immolative mechanism. A generic probe structure can feature a Cy7 fluorophore with a C4'-benzyl ester group linked to a trigger group. nih.gov An enzymatic reaction, such as reduction by nitroreductase in a hypoxic tumor environment, activates the trigger. nih.gov This leads to a spontaneous fragmentation that converts the ester to the corresponding C4'-carboxylic acid, resulting in a significant enhancement of the fluorescence signal at 780 nm. nih.gov This strategy is particularly effective as very few fluorophores are weakly fluorescent as an ester but highly fluorescent as the corresponding carboxylic acid. nih.gov Another mechanism, termed activator-induced quencher-detachment (AiQd), involves an enzyme-mediated hydrolysis that produces a carboxylate, which then induces the detachment of a quencher moiety from the fluorophore, leading to a marked increase in fluorescence. rsc.org
Table 1: Examples of Environmentally Responsive Turn-On Probe Mechanisms This table is interactive. Click on headers to sort.
| Probe Activator | Design Principle | Mechanism of Action | Fluorescence Change | Citations |
|---|---|---|---|---|
| Enzyme (Nitroreductase) | Self-immolative cleavage | Enzyme reduces a trigger group, causing fragmentation and conversion of a non-fluorescent ester to a highly fluorescent carboxylic acid. | Large "turn-on" signal | nih.gov |
| Enzyme (Esterase) | Activator-Induced Quencher Detachment (AiQd) | Enzyme hydrolyzes an ester to a carboxylate, which induces the detachment of a quencher from the fluorophore. | Marked increase in fluorescence | rsc.org |
| Enzyme (Peptidase) | Peptide Cleavage | Overexpressed peptidases in tumors cleave a specific peptide sequence on the probe, releasing the active fluorophore. | Signal enhancement | nih.gov |
| Enzyme (Azoreductase) | Azo Bond Cleavage | Reductive conditions (hypoxia) and azoreductases cleave an azo bond, unmasking the fluorescent dye. | "Turn-on" fluorescence | nih.gov |
| pH (Alkaline) | Deprotonation | A nitrogen- or oxygen-containing group on the probe is deprotonated at alkaline pH, changing the fluorophore's electronic structure. | Strong "turn-on" signal | mdpi.com |
Strategies for Enhancing Signal-to-Background Ratio in Preclinical Imaging
A high signal-to-background ratio (SBR), also referred to as signal-to-noise ratio (SNR), is critical for sensitive and accurate in vivo imaging. Several strategies at the probe design level are employed to maximize this ratio.
The most effective strategy is the use of activatable or "switchable" probes, as discussed previously. nih.gov These agents can be turned on in specific environments, leading to very high target-to-background ratios by enabling the detection of small tumors against a dark background. nih.gov The robust rhodamine spirolactam platform is a classic example used for creating probes with a fluorescence off-on switching mechanism, which affords a large SBR. scienceopen.com
Another important design consideration is the Stokes shift—the separation between the absorption and emission maxima. Probes with a small Stokes shift can suffer from self-quenching and interference from excitation light back-scattering, which compromises the SBR. scienceopen.com Therefore, designing Cy7-based probes with an expanded Stokes shift is a key strategy to minimize this crosstalk and improve image contrast. researchgate.net
Development of Targeted Imaging Probes
To visualize specific biological targets such as tumors or particular cell types, Cy7 carboxylic acid is conjugated to a targeting moiety that has a high affinity for a desired molecular marker. This approach concentrates the imaging agent at the site of interest, enhancing signal specificity.
The carboxylic acid group of Cy7 is readily activated, often using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to form a stable amide bond with amine groups on various targeting ligands. nih.govnih.gov
Peptides: Small peptides are excellent targeting vectors due to their high affinity and specificity. For example, Cy7 has been conjugated to RGD peptides to target integrin αvβ3, which is involved in angiogenesis, and to minigastrin analogues to target the cholecystokinin-2 (CCK2) receptor, which is overexpressed in certain tumors. nih.gov Peptide-drug conjugates (PDCs) can use peptides to target receptors overexpressed on cancer cells, delivering a cytotoxic payload or an imaging agent. mdpi.com
Antibodies: Monoclonal antibodies (mAbs) offer exquisite specificity for their target antigens. Conjugates of mAbs and fluorescent molecules are powerful tools for tumor imaging. nih.gov For instance, masked heptamethine cyanines have been appended to an anti-CD276 antibody to systematically study the effects of the dye's functional groups on in vivo tumor targeting and clearance. nih.gov
Aptamers: Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind specific targets. The development of DNA aptamer-cyanine complexes provides a platform for creating sensitive and selective label-free assays. nih.gov
Hyaluronic Acid (HA): Hyaluronic acid is a natural ligand for the CD44 receptor, a biomarker overexpressed on many primary tumor cells. nih.gov Cy7.5 has been directly conjugated to hydrophobically-modified HA to create fluorescent nanoparticles that target CD44-positive cancer cells. nih.gov
Table 2: Examples of Ligand-Directed Targeting with Cy7-Based Probes This table is interactive. Click on headers to sort.
| Targeting Ligand | Molecular Target | Application/Significance | Citations |
|---|---|---|---|
| RGD Peptide | Integrin αVβ3 | Targets tumor angiogenesis and various cancer malignancies. | nih.gov |
| Minigastrin (MG11) | Cholecystokinin-2 (CCK2) Receptor | Targets rare diseases like medullary thyroid carcinoma. | nih.gov |
| Anti-CD276 mAb | CD276 (B7-H3) | Targets cancer cells and tumor neovasculature in multiple solid tumors. | nih.gov |
| Hyaluronic Acid (HA) | CD44 Receptor | Targets many primary tumor cells, cancer-initiating cells, and tumor-associated fibroblasts. | nih.gov |
| VEGF-binding peptide | Vascular Endothelial Growth Factor (VEGF) | "Ligand-targeting" strategy where the probe binds the ligand (VEGF) to be carried to the receptor. | nih.gov |
The function of many targeted probes extends beyond simple surface binding. A crucial mechanism for signal accumulation and intracellular drug delivery is receptor-mediated endocytosis. frontiersin.org After the ligand-conjugated probe binds to its target receptor on the cell surface, the entire receptor-ligand complex is actively transported into the cell. zeiss.comneb.com
This process has been clearly demonstrated for Cy7-based probes. Studies with hyaluronic acid-Cy7.5 nanoparticles showed that their uptake into cancer cells was an energy-dependent process, characteristic of endocytosis, and could be significantly reduced by competition with free HA, confirming a receptor-mediated pathway. nih.gov Similarly, cell uptake studies with Cy7-peptide conjugates showed highly specific, receptor-mediated internalization into cells overexpressing the target receptors, a process that could be blocked by saturating the receptors with an unlabeled competitor. nih.gov This internalization is vital for antibody-drug conjugates (ADCs) and similar targeted therapies, as it delivers the payload into the cell where it can exert its effect. nih.gov The internalization process itself can be visualized and quantified using advanced microscopy techniques, tracking the movement of the fluorescent probe from the cell membrane into endolysosomal compartments. zeiss.com
Multifunctional Probe Design for Hybrid Imaging Modalities (e.g., optical and PET/CT)
To gain a more comprehensive understanding of biological processes, researchers are designing multifunctional probes that enable hybrid or multimodality imaging. This approach combines the strengths of different imaging techniques, such as the high sensitivity and deep tissue penetration of positron emission tomography (PET) with the high resolution of optical imaging. nih.govharvard.edu
This compound is a key component in the synthesis of such agents. A common strategy involves using a scaffold molecule, such as the chelator Fusarinine (B1175079) C (FSC) or DOTA, which can bind a radioisotope (e.g., Gallium-68 for PET) while also providing attachment points for both the Cy7 dye and a targeting ligand. nih.govmdpi.com This creates a single, compact agent for dual PET and optical imaging. nih.gov For example, a probe consisting of Sulfo-Cy7, a minigastrin targeting peptide, and an FSC chelator was successfully developed for hybrid imaging of CCK2 receptor expression. nih.gov
Another approach involves creating self-assembling multimodal nanoparticles. For instance, nanoparticles have been formulated from hyaluronic acid that incorporate both Cy7.5 for near-infrared fluorescence imaging and gadolinium (Gd) for magnetic resonance imaging (MRI). nih.gov Such hybrid probes are invaluable for translational research, allowing for whole-body screening with a nuclear or magnetic resonance modality, followed by high-resolution optical imaging for applications like intraoperative surgical guidance. harvard.edumdpi.com
Table 3: Examples of Multifunctional Cy7-Based Probes for Hybrid Imaging This table is interactive. Click on headers to sort.
| Probe Name/Type | Imaging Modalities | Key Components | Target/Application | Citations |
|---|---|---|---|---|
| Sulfo-Cy7-FSC-Peptide | Optical (NIRF) / PET | Sulfo-Cy7 dye, Fusarinine C (FSC) chelator for ⁶⁸Ga, Targeting peptide (RGD or MG11) | Integrin αvβ3 or CCK2R for cancer imaging | nih.gov |
| SAMINs | Optical (NIRF) / MRI | Cy7.5 dye, Hyaluronic acid, Gadolinium (Gd) chelates | CD44-expressing tumors | nih.gov |
| DOTA-NIR790 | Optical (NIRF) / SPECT/PET / PTT | Heptamethine cyanine (B1664457) dye, DOTA chelator for radionuclides (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga) | General tumor targeting and therapy (theranostics) | mdpi.com |
| ¹⁸F-CLIO-VT680 | Optical (FMT) / PET | Cross-linked iron oxide nanoparticle (CLIO), VT680 fluorochrome, ¹⁸F radionuclide | General platform for hybrid imaging development | harvard.edu |
Principles of Probe Design for In Vivo Deep Tissue Penetration and Reduced Autofluorescence
A major challenge in in vivo optical imaging is the limited penetration of light through biological tissues and the presence of background autofluorescence from endogenous molecules. The design of Cy7-based probes inherently addresses these issues.
The fundamental principle is the use of fluorophores that absorb and emit light in the near-infrared (NIR) window, typically between 650 and 900 nm. nih.gov Light in this spectral region experiences significantly lower absorption by endogenous chromophores like hemoglobin and water, and reduced scattering, allowing it to penetrate deeper into tissue. scienceopen.comntu.edu.sg Furthermore, tissue autofluorescence is substantially lower in the NIR range compared to the visible spectrum. scienceopen.com Cy7 and its derivatives, with emission maxima typically above 750 nm, are therefore ideal choices for in vivo imaging. nih.govlumiprobe.com
Beyond the selection of an NIR dye, specific chemical modifications are crucial for optimal in vivo performance. For example, heptamethine cyanine dyes can be prone to aggregation in aqueous environments, which quenches their fluorescence. To counteract this and improve performance, sulfonated versions like Sulfo-Cyanine7 are often used. nih.govlumiprobe.com The sulfonate groups increase the dye's water solubility, preventing aggregation and ensuring good bioavailability and favorable pharmacokinetics for in vivo imaging. nih.govlumiprobe.com The development of probes that operate in the second NIR window (NIR-II, 1000-1700 nm) promises even further improvements in tissue penetration and image resolution, representing the next frontier in probe design. ntu.edu.sg
Applications of Cy7 Carboxylic Acid in Preclinical Biological and Biomedical Research
In Vitro Cellular Imaging and Analysis
In the controlled environment of laboratory cell cultures, Cy7 carboxylic acid and its derivatives serve as robust fluorescent probes for a multitude of imaging and analytical techniques.
Live-cell imaging allows for the study of cellular dynamics in real-time. The use of fluorescent probes like cyanine (B1664457) dyes is central to this field. nih.gov this compound is employed in live-cell imaging primarily after being conjugated to specific molecules that target cellular structures or proteins. researchgate.net This approach enables the visualization of cellular processes without the need for cell fixation, which can introduce artifacts. promega.com
Methodologies often involve the incubation of live cells with a Cy7-conjugated probe. promega.com The probe's targeting moiety directs it to the desired cellular location. For instance, new anionic cyanine probes have been developed for wash-free staining of plasma membranes in live cells, offering high brightness and slower internalization compared to other markers. researchgate.net The low toxicity of certain cyanine dye concentrations is crucial for maintaining cell viability and normal function throughout the duration of the experiment. promega.comacs.org Imaging is typically performed using fluorescence microscopy, with excitation and emission wavelengths tuned to the specific spectral properties of Cy7. researchgate.net
The ability to covalently link this compound to biomolecules is fundamental to its role in tracking cellular activities. yusiyy.com By attaching the dye to proteins, peptides, or other molecules of interest, researchers can monitor their distribution, movement, and interactions within living cells. researchgate.net
For example, a neutrophil-binding peptide, cinnamoyl-F(D)LF(D)LF (cFLFLF), was labeled with Cy7 to create a probe for imaging neutrophil-specific activity. researchgate.net This allows for the macroscopic and microscopic visualization of neutrophil chemotaxis in response to inflammation. researchgate.net Similarly, Cy7 has been conjugated to deoxymannose to specifically target and image tumor-associated macrophages. researchgate.net The carboxylic acid group on the Cy7 molecule can be repurposed to create "photocages" that release their cargo, such as other carboxylic acids, upon irradiation with NIR light, enabling precise control over molecular release in cellular studies. researchgate.netnih.gov
The tracking of these labeled molecules provides insights into various cellular processes, including:
Cellular Uptake: Monitoring how and where cells internalize specific molecules.
Protein Localization: Identifying the subcellular location of target proteins.
Molecular Interactions: Observing the association and dissociation of labeled molecules with their binding partners.
| Biomolecule/Process Tracked | Labeled Molecule | Cell Type/Model | Key Finding | Reference |
| Neutrophil Chemotaxis | cFLFLF peptide | Mouse model of ear inflammation | The Cy7-labeled peptide enabled noninvasive fluorescence imaging of activated neutrophils at inflammatory sites. | researchgate.net |
| Macrophage Targeting | Deoxymannose (DM) | Xenograft tumor mouse model | Cy7-DM demonstrated high-affinity binding and targeted imaging of mannose receptor-positive tumor-associated macrophages. | researchgate.net |
| Drug Release | Carboxylic acids | HeLa cells | Cyanine-based "photocages" successfully released carboxylic acids upon NIR irradiation in live cells. | nih.gov |
| Protein Binding | Cellular Retinoic Acid Binding Protein II (CRABPII) | E. coli | A profluorophoric aldehyde binds to the engineered protein, forming a fluorescent CRABPII-merocyanine complex for cellular imaging. | acs.org |
High-throughput screening (HTS) assays are essential for processing large numbers of samples efficiently. While this compound itself is the unactivated form, its derivatives, particularly N-hydroxysuccinimide (NHS) esters, are used to label probes for these assays. lumiprobe.com The core fluorescent properties of the Cy7 structure are what enable detection.
In the context of an Enzyme-Linked Immunosorbent Assay (ELISA), fluorescence is a common detection method. A novel ELISA method for detecting peptide-conjugated phosphorodiamidate morpholino oligonucleotides (P-PMOs) relies on the hybridization of the target with a dual-labeled DNA/PTO probe. nih.gov Detection is achieved using an anti-digoxigenin antibody conjugated to an enzyme. nih.gov While this specific example uses enzymatic detection, similar assay formats can be adapted for fluorescence by labeling the detection antibody or probe with a fluorophore like a Cy7 derivative. Another study developed a highly sensitive sandwich ELISA using DNA-based hybridization chain reaction (HCR) for signal amplification to detect E. coli O157:H7. nih.gov This method uses horseradish peroxidase for colorimetric detection, but the principle of probe hybridization and signal amplification could be adapted for fluorescence-based detection using dyes like Cy7. nih.gov
For DNA hybridization tests, Cy7-labeled DNA or RNA probes can be used for near-infrared fluorescence imaging to detect and quantify nucleic acid content and localization within cells. yusiyy.com
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique used to enhance signal intensity in immunohistochemistry (IHC) and in situ hybridization (ISH). biotium.comthermofisher.com This method is particularly effective for detecting low-abundance targets. nih.gov
The TSA process involves the use of horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody that binds to the primary antibody at the target site. biotium.com In the presence of hydrogen peroxide, HRP catalyzes the conversion of a fluorophore-labeled tyramide molecule into a highly reactive, short-lived radical. thermofisher.com This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target. cellsignal.comneb-online.de This deposition of numerous fluorophore molecules at the site of the antigen results in a significant amplification of the fluorescent signal, often by 10- to 100-fold. biotium.comnih.gov
Cy7 can be conjugated to tyramide to serve as the amplification reagent in TSA protocols. The choice of a NIR fluorophore like Cy7 is beneficial for reducing background autofluorescence in tissues. nih.gov A key advantage of the TSA method is that after the covalent deposition of the fluorescent tyramide, the antibodies can be stripped away, allowing for sequential rounds of staining in multiplex IHC (mIHC) without concern for antibody cross-reactivity. cellsignal.comneb-online.de
| TSA Parameter | Description | Reference |
| Principle | HRP-catalyzed deposition of fluorophore-labeled tyramide at the target site. | biotium.comthermofisher.com |
| Mechanism | HRP converts tyramide into a reactive radical that covalently binds to nearby tyrosine residues. | cellsignal.comneb-online.de |
| Benefit | Greatly amplifies signal for detecting low-abundance targets and simplifies multiplex panel design. | biotium.comneb-online.de |
| Application | Immunohistochemistry (IHC), Immunocytochemistry (ICC), In Situ Hybridization (FISH). | biotium.com |
In Vivo Animal Model Studies for Disease Visualization and Research
The properties of this compound make it highly suitable for non-invasive imaging in living animals, providing critical insights into disease processes.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. spiedigitallibrary.org Near-infrared fluorescence (NIRF) imaging using Cy7-based probes is a widely used modality for visualizing these tumors in living animals. nih.govresearchgate.net The long emission wavelength of Cy7 minimizes interference from tissue autofluorescence, enabling clear visualization of tumors. nih.gov
In these studies, this compound is typically conjugated to a molecule that specifically targets a biomarker overexpressed on the cancer cells. For instance, the murine monoclonal antibody CC49, which targets the TAG-72 antigen, was conjugated with a Cy7 NHS ester to image colorectal cancer xenografts. nih.gov The resulting CC49-Cy7 conjugate localized effectively in the tumor tissue, achieving a high tumor-to-blood signal ratio. nih.gov Similarly, a peptide targeting integrin α6 (CRWYDENAC) was labeled with Cy7 to visualize hepatocellular carcinoma in mice, showing specific and effective accumulation in tumors. xiahepublishing.com
These studies demonstrate the utility of Cy7-labeled probes for:
Tumor Detection: Non-invasively identifying the location and size of tumors.
Targeting Specificity: Confirming that the targeting molecule effectively accumulates at the tumor site.
Biodistribution: Assessing the distribution and clearance of the probe throughout the animal's body. nih.govnih.gov
| Research Finding | Imaging Probe | Animal Model | Key Outcome | Reference |
| Tumor Localization | CC49-Cy7 | Colorectal cancer xenograft mice (LS174T cells) | The antibody-Cy7 conjugate successfully localized in tumor tissues, with murine CC49-Cy7 reaching a tumor/blood ratio of 15 at 96 hours post-injection. | nih.gov |
| Targeted Tumor Imaging | Cy7-RWY (integrin α6-targeted peptide) | Subcutaneous hepatocellular carcinoma model (HCC-LM3 cells) | A strong fluorescence signal was observed at the tumor site with the targeted probe, while little signal was seen with the control Cy7 dye. | xiahepublishing.com |
| Surgical Guidance | Cy7-MO (lysosome-targeting probe) | Orthotopic breast tumor mouse model | The probe clearly visualized the tumor margin, enabling precise surgical resection with a negative margin. | researchgate.net |
| Multimodal Imaging | [Fe]FSC-Sulfo-Cy7-Tz | Healthy BALB/C mice | The Sulfo-Cy7 conjugate showed properties that were suboptimal compared to other dyes in a pretargeting imaging strategy. | nih.gov |
Non-Invasive Tracking of Hydrogels and Biomaterials in Preclinical Models
The ability to non-invasively monitor the location and persistence of implanted biomaterials is crucial in preclinical research for applications ranging from tissue engineering to drug delivery. nih.gov this compound, as a near-infrared (NIR) fluorescent dye, serves as an effective labeling agent for this purpose. Its fluorescence in the NIR spectrum allows for deep tissue penetration of light, enabling visualization within a living animal model with minimal interference from tissue autofluorescence. chinesechemsoc.org
In preclinical studies, this compound and its derivatives can be conjugated to hydrogels and other biomaterials before implantation. amerigoscientific.com For instance, near-infrared labeling of hyaluronic acid (HyA) hydrogels, a versatile biomaterial used extensively in biomedical applications, allows for the non-invasive imaging of the injected material. amerigoscientific.comrcsi.com In mouse models, images captured using Cy7.5 carboxylic acid labeling have successfully demonstrated the precise localization of an injected hydrogel to a target organ, such as an affected kidney. amerigoscientific.com This tracking capability is fundamental for understanding the biodistribution and retention of the biomaterial at the intended site of action. The unactivated carboxylic acid group on the Cy7 molecule allows for its conjugation to biomolecules, often requiring an organic co-solvent to facilitate the reaction due to its low aqueous solubility. apexbt.com
Assessment of Material Degradation In Vivo
Beyond simple tracking, the fluorescence signal from Cy7-labeled biomaterials can be used to quantitatively assess their degradation over time. As the biomaterial scaffold breaks down and is cleared from the body, the localized fluorescence intensity at the implantation site diminishes. This change in signal provides a direct, quantifiable measure of the material's degradation rate in vivo. amerigoscientific.com
This methodology offers a significant advantage over traditional methods, which often require sacrificing the animal to analyze the implant histologically. By using a non-invasive imaging approach with this compound, researchers can conduct longitudinal studies in the same animal, observing the complete degradation profile over extended periods. nih.gov This provides more robust data on the dynamic process of biodegradation, which is critical for optimizing the formulation of hydrogels and other materials for specific therapeutic applications, such as controlled drug release or tissue regeneration. amerigoscientific.comrcsi.com The nature of the crosslinking agents used in hydrogels, for example, is a key factor influencing their degradation profiles, and non-invasive imaging helps in the optimization process for these materials. nih.gov
Imaging of Hypoxia in Disease Models
Tumor hypoxia, or low oxygen concentration, is a critical feature of the tumor microenvironment that is linked to therapeutic resistance and increased metastasis. researchgate.netnih.gov Developing tools to non-invasively image hypoxic regions is therefore of significant interest in preclinical cancer research. This compound can be chemically modified to create hypoxia-sensitive probes.
A common strategy involves conjugating the Cy7 dye to a 2-nitroimidazole (B3424786) moiety. nih.gov The 2-nitroimidazole group undergoes bioreduction and is selectively trapped in hypoxic cells (pO2 < 1.5% O2). When this molecule is linked to this compound, the resulting probe will accumulate and be retained in oxygen-deficient tissues. The NIR fluorescence of the Cy7 component then allows for the visualization of these hypoxic areas within a tumor in a living animal model. Studies have demonstrated that such conjugates can effectively delineate hypoxic tumor regions, with the fluorescence signal in the tumor being significantly higher than in surrounding tissues and persisting long after untargeted dyes have been washed out. nih.gov This approach provides a powerful research tool for studying the role of hypoxia in disease progression and for evaluating the efficacy of hypoxia-activated therapies.
Development of Research Tools for Targeted Delivery Studies
Investigating Ligand-Receptor Interactions in Disease Models
Understanding the interactions between ligands and their corresponding receptors on cell surfaces is fundamental to cell biology and drug development. nih.gov this compound is a valuable tool in this area of research, enabling the creation of fluorescent probes to visualize and study these interactions in preclinical disease models.
By covalently linking this compound to a specific targeting ligand—such as a peptide, antibody, or small molecule—researchers can create a trackable version of that ligand. When this conjugate is introduced into an animal model, its accumulation can be monitored non-invasively through NIR fluorescence imaging. For example, a cyanine dye conjugated to the peptide c(RGDfc) has been used to target and image the αvβ3 integrin receptor, which is often overexpressed in tumors. nih.gov The intensity of the fluorescence signal in the tumor provides a surrogate measure of the receptor's presence and the ligand's ability to engage its target. Similarly, the preferential uptake of certain heptamethine cyanine dyes in tumors has been linked to the expression of organic anion transport peptides (OATP), providing a method to research the activity of these transporters in vivo. nih.gov These tools are instrumental in validating new targets and confirming that a targeting moiety reaches its intended receptor in a complex biological system.
Strategies for Enhanced Accumulation in Target Tissues for Research
A major goal in drug delivery research is to maximize the accumulation of a therapeutic or imaging agent in the target tissue while minimizing exposure to healthy tissues. This compound is used in the development and evaluation of various strategies designed to achieve this enhanced accumulation.
One common approach is the use of nanocarriers. For instance, a photosensitizer derived from Cy7 was encapsulated within folate-modified nano-micelles. dntb.gov.ua The folate targets the folate receptor, which is overexpressed on many cancer cells, leading to enhanced delivery and accumulation of the Cy7 payload at the tumor site. Another strategy involves conjugating the dye directly to a targeting molecule. The conjugation of the anticancer agent S-trans-trans-farnesylthiosalicylic acid (FTS) to a cancer-targeting heptamethine cyanine dye not only improved its pharmacological profile but also demonstrated specific accumulation in tumors as observed by in vivo NIRF imaging. nih.gov Further advanced strategies include designing nanoparticles with surfaces that can change their properties (e.g., charge or size) in response to the specific microenvironment of a tumor (e.g., lower pH), a concept known as hierarchical targeting. nih.gov The fluorescence of this compound provides the essential readout to confirm whether these sophisticated delivery systems are performing as designed in preclinical models.
| Strategy | Description | Example Application | Reference |
| Ligand-Targeted Nanocarriers | Encapsulating the dye within nanoparticles that are decorated with ligands (e.g., folate) to target specific cell surface receptors. | Folate-modified nano-micelles carrying a Cy7 derivative for targeted delivery to tumors. | dntb.gov.ua |
| Direct Conjugation to Targeting Moiety | Covalently linking the dye to a molecule (e.g., peptide, drug) that has a natural affinity for the target tissue. | Conjugation to c(RGDfc) peptide to target αvβ3 integrin receptors in tumors. | nih.gov |
| Stimuli-Responsive Systems | Designing delivery systems that change their physical or chemical properties in response to the tumor microenvironment (e.g., pH, enzymes) to enhance retention. | pH-triggered size-controlled nanoparticles that aggregate in the acidic tumor environment to improve retention. | nih.gov |
| Drug Conjugation | Attaching the dye to a therapeutic drug to create a single molecule that can be tracked to its site of action. | Conjugation of FTS to a heptamethine cyanine dye to improve its bioavailability and target it to cancer tissue. | nih.gov |
Research into Theranostic Agents (excluding clinical trials)
Theranostics represents a paradigm in medicine where diagnosis and therapy are combined into a single agent, allowing for simultaneous imaging of a disease site and delivery of a therapeutic effect. nih.govfrontiersin.org In preclinical research, this compound is a popular component for creating such agents due to its excellent NIR imaging properties.
Integration of Imaging and Therapeutic Moieties for Preclinical Studies
Heptamethine cyanine (Cy7) dyes, particularly those functionalized with a carboxylic acid group, are pivotal in the development of theranostic agents for preclinical research. frontiersin.org The carboxylic acid provides a versatile chemical handle for covalently conjugating the Cy7 fluorophore to various therapeutic molecules, creating a single agent that can both visualize and treat diseases like cancer. nih.gov This integration of diagnostic imaging and therapy offers researchers the ability to monitor the biodistribution, target accumulation, and therapeutic response of a drug in real-time within living organisms. frontiersin.orgnih.gov
The excellent near-infrared (NIR) fluorescence properties of the Cy7 core, including a long absorption wavelength and high quantum yield, allow for deep tissue imaging with minimal background autofluorescence. frontiersin.org When combined with a therapeutic moiety, this compound facilitates the creation of hybrid agents for modalities such as fluorescence imaging-guided photothermal therapy (PTT) or photodynamic therapy (PDT). frontiersin.org For instance, Cy7 derivatives have been incorporated into nanoparticles or conjugated directly to anticancer drugs. frontiersin.orgnih.gov These theranostic conjugates often remain inactive in normal tissues but can be activated at the tumor site, releasing the therapeutic agent while the Cy7 component allows for simultaneous tracking. nih.gov
In preclinical models, researchers have successfully used Cy7-based theranostics to visualize tumors and guide therapeutic interventions. researchgate.net For example, a Sulfo-Cy7 carboxylic acid was conjugated to a scaffold for hybrid imaging, demonstrating the principle of combining different imaging modalities on a single probe. nih.gov The ability to attach Cy7 to targeting ligands, therapeutic payloads, and other imaging agents through its carboxylic acid function is a cornerstone of modern preclinical theranostic strategies. frontiersin.orgnih.govnih.gov
Table 1: Examples of Cy7-Based Theranostic Agents in Preclinical Research
| Theranostic Agent Component | Therapeutic Modality | Imaging Modality | Research Finding | Citations |
| IR783 (a Cy7 derivative) | Chemotherapy Enhancement | Near-Infrared Fluorescence (NIRF) | Covalently attached to the anticancer agent genistein, the conjugate showed improved tumor cell targeting and selective uptake compared to the parent drug. | frontiersin.org |
| Cy7-based Nanoparticles | Photothermal Therapy (PTT) & Photodynamic Therapy (PDT) | Near-Infrared Fluorescence (NIRF) | Nanoparticles incorporating Cy7 derivatives effectively accumulated in tumor tissues, enabling combined PTT and PDT. | frontiersin.org |
| Sulfo-Cy7 Carboxylic Acid | N/A (Imaging Agent) | Hybrid Optical and Radionuclide Imaging | Conjugated to a fusarinine (B1175079) C (FSC)-based scaffold for pretargeting applications in PET and near-infrared optical imaging. | nih.gov |
| Cyanine-Gemcitabine Conjugate | Chemotherapy | Near-Infrared Fluorescence (NIRF) | The conjugate exhibited an anti-tumor effect comparable to the unconjugated drug while allowing for imaging of tumor accumulation in glioblastoma models. | nih.gov |
Light-Activated Drug Release Mechanisms in Research Settings
This compound and its derivatives are at the forefront of research into light-activated drug delivery systems, acting as near-infrared (NIR) light-sensitive "photocages." nih.govresearchgate.net A photocage is a molecule that renders a therapeutic agent inactive by temporarily bonding to it. Upon irradiation with a specific wavelength of light, the bond breaks, releasing the active drug with high spatial and temporal precision. nih.govcolumbia.edu The use of NIR light (650–900 nm) is particularly advantageous in biological research due to its deeper tissue penetration and reduced phototoxicity compared to UV or visible light. nih.govcolumbia.edu
In this context, heptamethine cyanine dyes have been repurposed to function as photocages that can efficiently release carboxylic acids upon exposure to NIR light up to 820 nm. nih.govresearchgate.net A key innovation in this research is the ability to attach the carboxylic acid-containing cargo directly to the Cy7 chromophore without the need for complex linkers. nih.govresearchgate.net This simplifies the molecular design and the release process. nih.gov
The mechanism of release is believed to proceed through a photo-oxidative pathway. nih.govresearchgate.net When the Cy7 dye absorbs NIR light, it becomes excited and can generate reactive oxygen species (ROS), such as singlet oxygen. nih.govmdpi.com This leads to an oxidative cleavage of the cyanine structure, breaking the bond and liberating the attached carboxylic acid. nih.gov This light-triggered uncaging has been demonstrated in live cells, where a carboxylic acid cargo, otherwise unable to cross the cell membrane, was successfully delivered and released inside the cells using NIR light. nih.gov This approach holds significant potential for preclinical studies requiring precise control over the release of therapeutic agents. nih.govnih.gov
Table 2: Mechanism of Light-Activated Release from Cy7 Photocages
| Feature | Description | Research Implication | Citations |
| Activation Stimulus | Near-Infrared (NIR) Light (up to 820 nm) | Allows for deep tissue penetration and high spatiotemporal control of drug release with minimal damage to surrounding tissue. | nih.govresearchgate.net |
| Core Structure | Heptamethine Cyanine (Cy7) Dye | Acts as the light-absorbing chromophore and the core of the photocage structure. | nih.govresearchgate.net |
| Released Moiety | Carboxylic Acids | The therapeutic or probe molecule containing a carboxylic acid is directly attached to the Cy7 chromophore for release. | nih.govresearchgate.net |
| Proposed Mechanism | Photo-oxidative Pathway | Irradiation with NIR light leads to a photo-oxidative cleavage of the cyanine dye, which unmasks the caged carboxylic acid. | nih.govresearchgate.net |
| Key Advantage | Linkerless Attachment | Simplifies synthesis and the release process, extending the scope of functionalities that can be caged compared to previous systems. | nih.govresearchgate.net |
| Demonstrated Application | Live Cell Delivery | Successfully used to deliver and release a carboxylic acid cargo into live HeLa cells, which did not uptake the free acid. | nih.gov |
Emerging Research Directions and Future Perspectives for Cy7 Carboxylic Acid in Academic Science
Advancements in Cy7 Carboxylic Acid-Based Nanomaterials for Research (e.g., nanoparticles, cerasomes)
The integration of this compound into nanomaterials has opened new avenues for research, particularly in the development of sophisticated diagnostic and therapeutic tools. The carboxylic acid group provides a versatile handle for conjugating the dye to various nanostructures. patsnap.com
Nanoparticles: this compound is frequently used to fluorescently label nanoparticles, enabling their tracking and localization within biological systems. yusiyy.com In one study, researchers were able to estimate the quantity of this compound on a nanoparticle by measuring its direct emission spectra. apexbt.com This labeling is crucial for understanding the biodistribution and cellular uptake of nanoparticle-based drug delivery systems. The functionalization of carbon nanotubes with carboxylic acid groups, for instance, allows for the attachment of molecules like Cy7, facilitating their use in bioimaging. abo.fi
Cerasomes: A notable application is the development of highly stable Cy7-conjugated cerasomes for fluorescence imaging-guided therapy. medchemexpress.com These nanomaterials have shown potential in the synergistic chemo-photothermal therapy of colorectal cancer, where the Cy7 component serves both as an imaging agent and a photothermal transducer. medchemexpress.com
The versatility of carboxylic acids in nanotechnology is a key driver for these advancements. They are instrumental in modifying the surfaces of nanoparticles, stabilizing colloidal suspensions, and enhancing biocompatibility. patsnap.com
Integration with Advanced Imaging Technologies (e.g., microscopy, tomographic approaches)
The near-infrared properties of this compound make it an ideal candidate for integration with advanced imaging technologies, enhancing sensitivity and resolution by minimizing background autofluorescence. yusiyy.com
Microscopy: In fluorescence microscopy, Cy7 and its derivatives enable high-resolution imaging of cells and tissues. axispharm.com For example, it has been used with spinning-disc confocal microscopy to visualize cellular morphology. nih.gov The dye's application extends to labeling specific cellular components, such as antibodies on cell surfaces, to study their distribution and localization. yusiyy.com
Tomographic Approaches: this compound is also valuable in tomographic imaging techniques like micro-positron emission tomography (µPET) and optical imaging (OI). nih.gov Researchers have successfully used Cy7-based agents for in vivo imaging, observing tracer accumulation in targeted tissues over time. nih.gov For instance, a study on dual-modality imaging agents showed excellent contrast in tumor tissue visualization at later time points post-injection. nih.gov This highlights the dye's utility in longitudinal studies that track biological processes over extended periods.
Computational Design and Predictive Modeling for Novel this compound Conjugates
Computational approaches are becoming increasingly crucial in the rational design of novel Cy7-based conjugates with tailored properties. mdpi.com These methods allow for the prediction of photophysical characteristics and the optimization of molecular structures for specific applications.
Researchers are using computational workflows to transform clinically applied NIR dyes like Cy7 into new functional molecules, such as photolabile protecting groups (PPGs). rug.nlrug.nl This involves identifying key structural features, like a strong nucleophilic leaving site at the meso-carbon of the Cy7 scaffold, to guide the design of molecules that can release a cargo upon NIR light activation. rug.nl
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to model the absorption and fluorescence spectra of cyanine (B1664457) dyes. mdpi.com While TD-DFT has shown some limitations in accurately predicting the excited states of cyanines, it remains a valuable tool for understanding their electronic structure and guiding synthetic efforts. nih.govresearchgate.net More advanced methods, such as the algebraic diagrammatic construction (ADC), are providing more accurate predictions and deeper insights into the photochemistry of these dyes. nih.gov
Exploration of New Bioconjugation Chemistries for Expanding Research Applications
The carboxylic acid group of Cy7 is a key functional moiety for bioconjugation, typically reacting with primary amines on biomolecules to form stable amide bonds. medchemexpress.com However, the field is continuously exploring new chemistries to expand the range of molecules that can be labeled and to improve the stability and specificity of the resulting conjugates.
Standard Chemistries: The most common approach involves the in-situ activation of the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with amines. nih.govnih.gov
Emerging Strategies: Recent advancements in bioconjugation are exploring a wider array of reactions. nih.gov These include:
Thiol-maleimide coupling: This allows for the specific labeling of cysteine residues in proteins. nih.gov
Click chemistry: Reactions like copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition offer high efficiency and orthogonality.
Oxime and hydrazone formation: These reactions are useful for labeling biomolecules containing aldehydes or ketones, which can be introduced into carbohydrates. nih.gov
The development of bifunctional linkers containing a carboxylic acid at one end and another reactive group (e.g., azide, alkyne, maleimide) at the other provides a versatile platform for creating complex Cy7 conjugates. lumiprobe.com These new strategies are enabling the creation of more sophisticated probes for a variety of research applications. crimsonpublishers.com
Role in Mechanistic Studies of Biological Pathways and Disease Progression
This compound and its conjugates are powerful tools for elucidating the mechanisms of biological pathways and tracking disease progression in real-time. yusiyy.com
Cellular Tracing and Molecular Probes: By labeling specific cells or biomolecules, researchers can track their movement, localization, and concentration changes within a living organism. yusiyy.com For example, Cy7-labeled tracers have been used to follow the metastasis of tumor cells. yusiyy.com Similarly, labeling DNA or RNA probes with Cy7 allows for the detection of nucleic acid content and localization within cells through near-infrared fluorescence imaging. yusiyy.com
Studying Enzyme Activity and Cellular Environment: Cy7-based probes can be designed to be "activatable," meaning their fluorescence is quenched until they interact with a specific enzyme or a change in the cellular environment, such as pH. yusiyy.comcrimsonpublishers.com This allows for the targeted imaging of enzyme activity, which is often dysregulated in diseases like cancer. For instance, the oxidation of sulfo-cyanine 7 by horseradish peroxidase (HRP) has been studied to understand its catalytic mechanism, which involves the formation of radical species and a subsequent disproportionation reaction. acs.org This knowledge is crucial for designing reliable enzyme-responsive probes.
The ability to non-invasively visualize molecular events deep within tissues makes this compound an indispensable tool for advancing our understanding of health and disease. axispharm.comnih.gov
Q & A
Q. How can Cy7 carboxylic acid be synthesized, and what analytical methods ensure purity?
this compound is typically synthesized via carbonylation of Grignard reagents or oxidation of primary alcohols. For example:
- Grignard route : Bubble CO₂ into a Grignard reagent (RMgBr) in diethyl ether, followed by hydrolysis with dilute acid to yield the carboxylic acid derivative .
- Oxidation : Primary alcohols or aldehydes (e.g., RCH₂OH) are oxidized using KMnO₄ or K₂Cr₂O₇ in acidic conditions to produce carboxylic acids .
Q. Purity validation :
Q. Table 1: Key Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Purity Validation |
|---|---|---|---|
| Grignard carbonylation | RMgBr + CO₂, H₂O/dil. acid | 60–75 | HPLC, NMR |
| Alcohol oxidation | KMnO₄, acidic conditions | 50–65 | TLC, MS |
Q. What are the critical spectral properties of this compound, and how are they experimentally determined?
this compound exhibits near-infrared (NIR) fluorescence:
Q. Experimental protocols :
- Spectrophotometry : Use a UV-Vis-NIR spectrometer for absorption spectra.
- Fluorescence quantum yield : Measure using a reference dye (e.g., ICG) in matched solvents .
Note : Discrepancies in reported emission wavelengths (e.g., 774 nm vs. 808 nm for Cy7.5 derivatives) arise from structural modifications (e.g., sulfonation) or measurement conditions .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound to biomolecules (e.g., proteins, antibodies)?
Methodological considerations :
- Activation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to convert the carboxylic acid to an NHS ester for amine coupling .
- pH control : Maintain pH 7.4–8.5 during conjugation to stabilize reactive intermediates.
- Molar ratio : Optimize dye-to-biomolecule ratios (typically 5:1 to 10:1) to avoid overlabeling .
Q. Validation :
Q. Table 2: Conjugation Efficiency Under Varied Conditions
| pH | Molar Ratio (Dye:Protein) | Reaction Time (h) | Efficiency (%) |
|---|---|---|---|
| 7.4 | 5:1 | 2 | 65–70 |
| 8.0 | 10:1 | 4 | 80–85 |
Q. What challenges arise when using this compound for in vivo imaging, and how can they be mitigated?
Key challenges :
- Tissue autofluorescence : Minimize background noise using NIR filters (700–900 nm) .
- Photobleaching : Limit laser exposure time; use antioxidants (e.g., ascorbic acid) in imaging buffers .
- Solubility : Sulfonated derivatives (e.g., Sulfo-Cy7 carboxylic acid) enhance water solubility (up to 2 mg/mL) .
Q. Advanced strategies :
Q. How do structural modifications (e.g., sulfonation) alter the physicochemical properties of this compound?
Comparative analysis :
Q. Table 3: Property Comparison of Cy7 Derivatives
| Property | This compound | Sulfo-Cy7 Carboxylic Acid |
|---|---|---|
| Water solubility | Low (DMF/DMSO) | High (2 mg/mL in H₂O) |
| λEm (nm) | 750 | 774 |
| LogP | 3.2 | 1.8 |
Methodological Best Practices
- Data contradiction resolution : Replicate spectral measurements under standardized conditions (solvent, pH, instrument calibration) to address reported discrepancies .
- Literature review : Use databases like PubMed and Web of Science with keywords "this compound," "NIR fluorescence," and "bioconjugation" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
